molecular formula C12H11O4- B14594733 3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate CAS No. 61346-44-9

3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B14594733
CAS No.: 61346-44-9
M. Wt: 219.21 g/mol
InChI Key: MRYISCMWUIQJFJ-UHFFFAOYSA-M
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Description

3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that belongs to the class of indene derivatives It features a methoxycarbonyl group and a carboxylate group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 2,3-dihydro-1H-indene-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)phenylboronic acid
  • 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
  • Methyl 1-t-butoxycarbonyl-3-methoxycarbonyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-ylacetate

Uniqueness

3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate is unique due to its indene backbone, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications.

Properties

CAS No.

61346-44-9

Molecular Formula

C12H11O4-

Molecular Weight

219.21 g/mol

IUPAC Name

3-methoxycarbonyl-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C12H12O4/c1-16-12(15)9-5-4-7-2-3-8(11(13)14)6-10(7)9/h2-3,6,9H,4-5H2,1H3,(H,13,14)/p-1

InChI Key

MRYISCMWUIQJFJ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1CCC2=C1C=C(C=C2)C(=O)[O-]

Origin of Product

United States

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